Cerium(IV) ammonium sulfate

Vue d'ensemble

Description

Cerium(IV) ammonium sulfate, also known as Ceric ammonium sulfate, is a cerium salt widely used in volumetric analysis . It is an orange-colored solid and a strong oxidant .

Synthesis Analysis

Ammonium cerium(IV) sulfate dihydrate is commonly employed as a starting material for various organic syntheses . It is widely employed as an oxidizing agent . The cerium(IV)–oxalic acid system was considered earlier from the kinetic and thermodynamic points of view.Molecular Structure Analysis

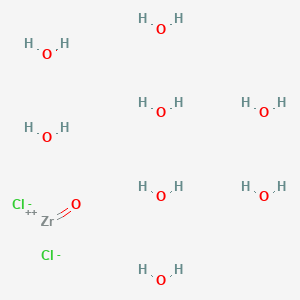

A crystallographic study shows that the compound contains the Ce2(SO4)8^8− anion, where the cerium atoms are 9 coordinated by oxygen atoms belonging to sulfate groups, in a distorted tricapped trigonal prism . The compound is sometimes formulated as (NH4)8[Ce2(SO4)8]·4H2O .Chemical Reactions Analysis

The ceric ion is a strong oxidizer, especially under acidic conditions . If ceric sulfate is added to dilute hydrochloric acid, then elemental chlorine is formed, albeit slowly . With stronger reducing agents, it reacts much faster . For example, with sulfite in acidic environments, it reacts quickly and completely .Physical And Chemical Properties Analysis

Cerium(IV) ammonium sulfate is an orange-colored solid . It has a molecular weight of 632.55 . It is soluble in water and has a melting point of 130 °C .Applications De Recherche Scientifique

It is used in the synthesis of crystalline cerium(IV) oxide nanoparticles, where its concentration and the presence of sulfate ions influence the crystallite size and morphology of the synthesized particles. The addition of ammonium sulfate or sulfuric acid leads to the spherical agglomeration of these nanoparticles (Hirano et al., 2004).

Cerium(IV) sulfate tetrahydrate, a related compound, acts as an efficient catalyst in the solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones. It offers advantages like short reaction time, high yields, easy work-up, and the ability to reuse the catalyst (Davoodnia et al., 2014).

Cerium(IV) ammonium nitrate, a similar compound, has been utilized for carbon-carbon and carbon-heteroatom bond-forming reactions, underlining its role in novel synthesis pathways and its effectiveness as a powerful one-electron oxidant (Nair et al., 2004).

Cerium(III) sulfate is used in capillary zone electrophoresis for the indirect fluorimetric detection of ammonium and alkali and alkaline earth metal ions. This method offers low limits of detection and adjustable separation by adding compounds like 18-crown-6 to the electrolyte solution (Bächmann et al., 1992).

It also finds application in the catalytic deprotection of ketals and acetals, requiring only catalytic amounts and tolerating a range of functional groups. This highlights its role as a unique Lewis acid in these reactions (Ates et al., 2003).

Mécanisme D'action

The work presents an approach for studying the kinetics, mechanism, and reactivity of intermediates of a wide class of redox reactions for which the rate-limiting step is the redox decomposition of the intermediate complex . The approach was applied to the investigation of the oxidation of oxalic acid (H2Ox) by cerium(IV) in a sulfuric acid medium as part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions .

Safety and Hazards

Cerium(IV) ammonium sulfate may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Orientations Futures

The interaction of cerium(IV) with relatively low-molecular-weight organic compounds is intensely studied due to the widespread use of cerium(IV) in various fields of chemistry and technology as a catalyst for numerous reactions . Of particular interest is the oxidation of dicarboxylic acids by cerium(IV) sulfate in the context of the actively explored Belousov–Zhabotinsky (BZ) oscillating reaction catalyzed by cerium ions .

Propriétés

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(IV) ammonium sulfate | |

CAS RN |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B7969797.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]borinic acid](/img/structure/B7969823.png)